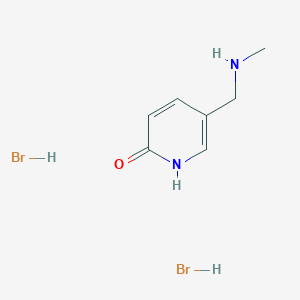
(1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol
Übersicht
Beschreibung
This compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . It also contains a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidine ring and a pyridine ring, connected by a methanol group. The presence of nitrogen in the rings would make this compound a heterocyclic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, pyrrolidine derivatives are stable but can exhibit strong basicity due to the presence of a nitrogen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- New Method for Preparation : A novel method for preparing (2-aminopyridin-4-yl)methanol, which shares a structural similarity with the compound of interest by featuring an aminopyridine component, was developed. This method offers a one-pot synthesis approach, improving efficiency over previous multistage processes A. Lifshits, P. N. Ostapchuk, V. K. Brel (2015).
Catalysis and Polymerization
- Aromatic Amine Ligand/Copper(I) Chloride Catalyst System : The study of aromatic amine ligands, including 2-aminopyridine and 3-aminopyridine, in catalysis with copper(I) chloride for polymerizing 2,6-dimethylphenol into poly(2,6-dimethyl-1,4-phenylene ether) demonstrates the utility of these ligands in facilitating polymerization reactions. This could hint at the potential catalytic applications of similarly structured compounds Kisoo Kim, M. Shin, Yong Tae Kim, J. Kim, Y. Kim (2018).
Chemical Synthesis and Reactions
- Domino Reaction Development : A study reported the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine, demonstrating the synthetic utility of compounds with difluoroethyl and aminopyridine components in creating furanone derivatives under reflux conditions in methanol. Such reactions underscore the versatility of pyridine derivatives in synthesizing complex molecules Yu Zhao, Weiwei Wang, Xinlei Liu, Rui‐Long Geng, Mingan Wang (2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(3-aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)4-7(5-16)15(6-10)9-8(13)2-1-3-14-9/h1-3,7,16H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEJDAMFILFUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=C(C=CC=N2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B1478193.png)








![[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1478205.png)
